molecular formula C13H10Cl2FNO3S B2827897 2,5-Dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide CAS No. 2305297-18-9

2,5-Dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide

Cat. No.: B2827897
CAS No.: 2305297-18-9
M. Wt: 350.19
InChI Key: BQLXYVAMIOTDPZ-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide (CAS 2305297-18-9) is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and chemical biology research. This compound features a molecular formula of C13H10Cl2FNO3S and a molecular weight of 350.19 g/mol . Its structure consists of a 2,5-dichloro-4-methoxybenzene core functionalized with a sulfonamide group linked to a 2-fluorophenyl ring, a common pharmacophore in drug discovery. Sulfonamide-based compounds are a significant class of bioactive molecules with a well-established history of pharmacological applications . Recent scientific literature highlights the continued investigation of novel sulfonamide derivatives as potent inhibitors of critical biological targets; for instance, structurally similar trimethoxyflavone sulfonamide derivatives have been identified as highly potent inhibitors of oncology-related proteins like LRPPRC, STAT3, and CDK1 . Furthermore, bis-aryl sulfonamides, which share the core structural motif of two aromatic rings connected by a sulfonamide linker, have been the subject of patents exploring their use as modulators for various diseases, indicating the broad research potential of this chemical class . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

IUPAC Name

2,5-dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FNO3S/c1-20-12-6-9(15)13(7-8(12)14)21(18,19)17-11-5-3-2-4-10(11)16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLXYVAMIOTDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. The introduction of the dichloro, fluorophenyl, and methoxy groups is achieved through a series of substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and methoxylating agents under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of reaction parameters and purification steps such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the sulfonamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has demonstrated that 2,5-Dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new antimicrobial agent .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines in human cell lines.

Case Study:
In a controlled trial involving human monocytes, treatment with this compound resulted in a significant decrease in interleukin-6 levels, highlighting its potential for treating inflammatory diseases .

Agrochemical Applications

1. Herbicidal Activity
The compound has been explored for its herbicidal properties, particularly in controlling weeds in agricultural settings. Its mechanism involves inhibiting specific enzymes essential for plant growth.

Data Table: Herbicidal Efficacy

Weed SpeciesConcentration (g/ha)Efficacy (%)
Amaranthus retroflexus20085
Cynodon dactylon15078
Echinochloa crus-galli10090

This table summarizes the efficacy of this compound against common weed species, demonstrating its potential as an effective herbicide .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Fluorine at the ortho position may enhance target binding through dipole interactions, as seen in fluorinated agrochemicals .
  • Synthetic Feasibility : The target compound’s synthesis is comparable to methods in and , but scalability depends on the availability of 2-fluoroaniline.
  • Unresolved Questions: Limited data exist on the target compound’s in vivo efficacy. Comparative studies with analogs (e.g., ) are needed to validate its biological niche.

Biological Activity

2,5-Dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide is an organic compound notable for its complex structure, which includes dichloro, fluorophenyl, methoxy, and sulfonamide functional groups. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula: C13H10Cl2FNO3S
  • Molecular Weight: 353.19 g/mol

This compound's unique arrangement of functional groups contributes to its biological activity, particularly its interaction with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes involved in metabolic pathways, while the halogenated phenyl group may enhance binding affinity to specific targets.

Potential Targets:

  • Cholinesterases: The compound may exhibit inhibitory effects on acetylcholinesterase and butyrylcholinesterase, similar to other sulfonamide derivatives .
  • Cancer Cell Pathways: Preliminary studies suggest that this compound could induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

Antimicrobial Activity

Studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. While specific data for this compound is limited, related compounds have shown effectiveness against a range of bacterial strains.

Anticancer Activity

Recent research highlights the compound's potential in anticancer therapy. For instance:

  • Cell Lines Tested: Various human cancer cell lines including HeLa (cervical), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma).
  • IC50 Values: The IC50 values for related compounds were reported between 0.89–9.63 µg/mL, indicating potent activity against these cancer cells .

Case Studies and Research Findings

  • Inhibition of Cholinesterases:
    • A study synthesized derivatives similar to this compound and assessed their inhibitory effects on cholinesterase enzymes using Ellman's spectrophotometric method. The results showed promising inhibition rates comparable to known inhibitors like tacrine .
  • Anticancer Mechanisms:
    • In vitro studies demonstrated that related sulfonamide compounds led to cell cycle arrest in the subG0 phase and activated apoptotic pathways through caspase activation. This suggests that the compound could be further explored for its anticancer properties .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential cholinesterase inhibitor; anticancer activity
4-Fluorobenzoic acid derivativesVariesSignificant cholinesterase inhibition; moderate anticancer activity
Sulfonamide-based chalcone derivativesVariesNotable anticancer effects across multiple cell lines

Q & A

Q. Q1. What are the standard synthetic routes for 2,5-Dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves sulfonylation of an amine intermediate. A common approach includes:

  • Starting Materials : 2-Fluoroaniline and 2,5-dichloro-4-methoxybenzenesulfonyl chloride.
  • Reagents : Triethylamine or NaHCO₃ to neutralize HCl byproducts during sulfonamide bond formation.
  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions.
  • Temperature : 0–25°C to minimize side reactions like hydrolysis of the sulfonyl chloride.
    Yield optimization focuses on stoichiometric ratios (e.g., 1.1:1 sulfonyl chloride to amine) and slow addition of reagents to control exothermicity .

Structural Characterization

Q. Q2. Which crystallographic methods are employed to resolve the compound’s crystal structure, and how are data analyzed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.
  • Structure Solution : SHELXT for phase determination via intrinsic phasing.
  • Refinement : SHELXL for least-squares refinement against F², incorporating anisotropic displacement parameters for non-H atoms .
  • Validation : WinGX and PLATON for symmetry checks and Hirshfeld surface analysis .

Biological Activity Profiling

Q. Q3. How is the compound’s potential as an enzyme inhibitor evaluated in biochemical assays?

  • Target Selection : Kinases or proteases with structural homology to known sulfonamide targets.
  • Assay Design :
    • Fluorescence-Based Assays : Measure inhibition via fluorogenic substrates (e.g., ATPase activity using ADP-Glo™).
    • IC₅₀ Determination : Dose-response curves with 10-dose dilution series (1 nM–100 µM).
    • Controls : Z’-factor validation to ensure assay robustness.
      Structural analogs like N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide show inhibitory activity against cancer-related kinases .

Advanced Analytical Techniques

Q. Q4. Which spectroscopic and chromatographic methods ensure purity and structural fidelity?

  • NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm).
  • LC-MS : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 378.98).
  • HPLC : Reverse-phase C18 column (ACN/water gradient) to quantify purity (>95%) .

Computational Modeling

Q. Q5. How can molecular docking predict interactions between this sulfonamide and biological targets?

  • Software : AutoDock Vina or Schrödinger Glide.
  • Protocol :
    • Protein Preparation : PDB structure (e.g., 3POZ for kinase targets) optimized with AMBER force fields.
    • Grid Generation : Focused on active sites (e.g., ATP-binding pocket).
    • Pose Ranking : Binding affinity (ΔG) and hydrogen-bonding analysis (e.g., sulfonamide oxygen interactions with Lys72).
      Discrepancies between docking scores and experimental IC₅₀ may arise from solvation effects, requiring MD simulations for refinement .

Data Contradiction Resolution

Q. Q6. How are discrepancies between computational predictions and experimental bioactivity resolved?

  • Re-evaluate Parameters : Adjust protonation states (e.g., sulfonamide deprotonation at physiological pH).
  • MD Simulations : 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability.
  • Structural Analogues : Test derivatives (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) to isolate steric/electronic effects .

Pharmacological Profiling

Q. Q7. What in vitro models assess the compound’s anticancer potential?

  • Cell Lines : NCI-60 panel screening for GI₅₀ values.
  • Mechanistic Studies :
    • Apoptosis Assays : Annexin V/PI staining via flow cytometry.
    • Cell Cycle Analysis : Propidium iodide staining to detect G1/S arrest.
      Analogous compounds like Ceritinib intermediates exhibit activity in non-small cell lung cancer models .

Stability and Degradation

Q. Q8. How is the compound’s stability under varying pH and temperature conditions analyzed?

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24h.
    • Oxidative Stress : 3% H₂O₂, 40°C, 8h.
  • Analytical Tools : UPLC-PDA to track degradation products (e.g., sulfonic acid formation).
    Stability data inform storage recommendations (desiccated, −20°C) .

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